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Abstract

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is a significant
subject of toxicological concern due to its genotoxic and carcinogenic properties. This technical
guide provides a comprehensive overview of the toxicological profile of Desoxycarbadox,
summarizing key quantitative data, detailing experimental methodologies from pivotal studies,
and visualizing its proposed mechanism of action. The information presented is intended to
support further research and risk assessment of this compound.

Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative that has been used in the swine industry as an
antibacterial agent and growth promotant.[1] However, its use has been highly scrutinized and
restricted in many regions due to the carcinogenic nature of the parent compound and its
metabolites.[2] Desoxycarbadox is a significant metabolite found in the edible tissues of
treated animals and is considered a potent carcinogen.[1][3] Understanding the toxicological
profile of Desoxycarbadox is therefore crucial for ensuring food safety and for the
development of regulatory standards. This guide synthesizes the available scientific literature
on the toxicity of Desoxycarbadox.

Quantitative Toxicological Data
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The following tables summarize the key quantitative findings from toxicological studies on

Desoxycarbadox.
. Subcutaneous .
Treatment Hepatic ) Hemangiomas
Fibromas Mammary
Group (Dose Tumors (Males (Males and
. (Males and Tumors
in mgl/kg and Females Females
. Females . (Females Only)
b.w./day) Combined) . Combined)
Combined)
Control 0% 0% 0% 12%
5 75% 2% 0% 24%
10 95% 10% 5% 28%
25 100% 18% 47% 27%

Data from a long-term feeding study in Charles River C-D rats[3].

ble 2: C icity of bad

Concentration/Dos

Test System Test Object Results
e

Salmonella _

Ames Test o 2.5 mg/plate Negative
typhimurium TA1535

Chromosomal )

) o Human lymphocytes 50, 100 pg/mi Negative

Aberrations (in vitro)

Cell Transformation Mouse cells Not Specified Positive

Chromosomal N N
Rat bone marrow Not Specified Positive

Aberration (in vivo)

Salmonella
Reverse Mutation typhimurium (with S9 Not Specified Positive

activation)
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Note: While some in vitro tests were negative, the overall evidence, particularly from in vivo and
cell transformation assays, indicates that Desoxycarbadox has genotoxic potential.

ble 3: | Chroni . Inoi

Endpoint Value Species Remarks
LD50 (Lethal Dose, Not available in the
50%) reviewed literature.

Due to the genotoxic

and carcinogenic

nature of
NOAEL (No- ] N
Could not be identified Desoxycarbadox, a
Observed-Adverse- , _ Rat _
in long-term studies. threshold below which

Effect Level)
no adverse effects are

expected could not be

established.

Experimental Protocols
Long-Term Carcinogenicity Study in Rats

A key long-term study was conducted to evaluate the tumorigenic potential of
Desoxycarbadox.

o Test System: Charles River C-D rats, 5 weeks of age at the start of the study.

e Group Allocation: 400 rats were divided into four groups of 50 animals per sex per dose
level.

o Administration: Desoxycarbadox was administered continuously in the diet at target doses
of 0, 5, 10, and 25 mg/kg body weight per day.

o Duration: The study was conducted over a major portion of the rats' lifespan.

o Parameters Monitored: Body weight was recorded weekly. Food consumption was monitored
weekly for the first three months and monthly thereafter to adjust treatment levels. Clinical
chemistry and hematology were evaluated at specified intervals.
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o Pathology: All animals underwent a gross necropsy at the end of the study. Selected organs
were weighed, and histopathological examination was performed on all grossly abnormal
tissues and a standard set of tissues.

o Key Findings: The study concluded that Desoxycarbadox is a potent hepatocarcinogen in
rats, with dose-related increases in other tumors as well.

Genotoxicity Assays

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of
Desoxycarbadox. The available literature indicates the following assays were performed,
though detailed protocols for each are not fully provided in the source documents:

o Ames Test: A bacterial reverse mutation assay using Salmonella typhimurium strain TA1535
was conducted to evaluate gene mutations.

e In Vitro Chromosomal Aberration Test: Human lymphocytes were exposed to
Desoxycarbadox to assess for structural chromosome damage.

» Cell Transformation Assay: The potential of Desoxycarbadox to induce neoplastic
transformation in mouse cells was evaluated.

¢ In Vivo Chromosomal Aberration Test: The induction of chromosomal damage in the bone
marrow of rats treated with Desoxycarbadox was assessed.

» Reverse Mutation with Metabolic Activation: A reverse mutation assay with S. typhimurium
was also conducted in the presence of a rat liver S9 fraction to assess the genotoxicity of
metabolites.

Signaling Pathways and Mechanism of Toxicity

The genotoxicity of Desoxycarbadox and other quinoxaline-1,4-dioxide compounds is
believed to be mediated through a process of bioreductive activation. This process leads to the
generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

Proposed Mechanism of Action

The proposed signaling pathway for Desoxycarbadox-induced genotoxicity is as follows:
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» Bioreductive Activation: In the cellular environment, particularly under hypoxic conditions,
Desoxycarbadox can undergo enzymatic reduction. This process is catalyzed by various
reductases.

o Generation of Reactive Oxygen Species (ROS): The reduction of the N-oxide groups on the
quinoxaline ring leads to the formation of unstable radical intermediates. These
intermediates can then react with molecular oxygen to produce ROS, such as superoxide
anions and hydroxyl radicals.

o Oxidative Stress and DNA Damage: The generated ROS can induce oxidative stress within
the cell, leading to damage to cellular macromolecules, most critically DNA. This can result in
the formation of DNA adducts, single- and double-strand breaks, and oxidative damage to
DNA bases (e.g., 8-hydroxydeoxyguanosine).

o Genotoxicity and Carcinogenicity: The resulting DNA damage, if not properly repaired by the
cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and
genomic instability, ultimately contributing to the initiation of carcinogenesis.
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Caption: Proposed metabolic activation and genotoxicity pathway of Desoxycarbadox.
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Caption: Workflow for the long-term rat carcinogenicity study of Desoxycarbadox.

Conclusion

The available evidence strongly indicates that Desoxycarbadox is a genotoxic carcinogen. Its
carcinogenicity has been demonstrated in a long-term rodent study, showing a clear dose-
response relationship for the induction of hepatic and other tumors. The primary mechanism of

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b144582?utm_src=pdf-body-img
https://www.benchchem.com/product/b144582?utm_src=pdf-body
https://www.benchchem.com/product/b144582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

its toxicity is believed to involve bioreductive activation leading to oxidative DNA damage. Due
to its carcinogenic potential, a safe level of exposure (NOAEL) has not been established. This
toxicological profile underscores the regulatory concerns regarding residues of carbadox and
its metabolites in food products of animal origin. Further research into the specific molecular
pathways and DNA repair mechanisms affected by Desoxycarbadox could provide a more in-
depth understanding of its carcinogenic activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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